Vapiprost Hydrochloride

描述

属性

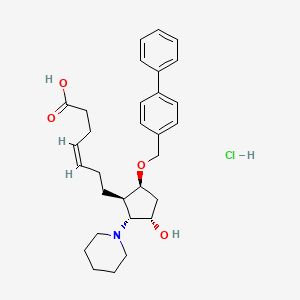

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOBZRTZRQKKNC-UGNABIHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045689 |

Source

|

| Record name | Vapiprost hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87248-13-3 |

Source

|

| Record name | Vapiprost hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapiprost hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPIPROST HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Vapiprost Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost Hydrochloride (also known by its development code GR-32191B) is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] Thromboxane A2 is a highly labile eicosanoid that plays a critical role in hemostasis and thrombosis through its potent pro-aggregatory effects on platelets and contractile effects on vascular smooth muscle. By blocking the TP receptor, this compound effectively inhibits the downstream signaling cascades initiated by TXA2 and its stable mimetics, making it a valuable tool for research into a variety of physiological and pathophysiological processes, including cardiovascular and respiratory diseases.[2]

Chemical Structure and Properties

This compound is the hydrochloride salt of Vapiprost. Its chemical and physical properties are summarized below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride[3] |

| CAS Number | 87248-13-3[3] |

| Molecular Formula | C₃₀H₄₀ClNO₄[3] |

| Synonyms | GR 32191B, Vapiprost HCl[3][4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 514.1 g/mol | PubChem (Computed)[3] |

| Appearance | Solid | Dove Research & Analytics[5] |

| Storage | 2-8°C Refrigerator | Dove Research & Analytics[5] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |

| Rotatable Bond Count | 8 | PubChem (Computed) |

| XLogP3 | 6.4 | PubChem (Computed) |

Mechanism of Action: TP Receptor Antagonism

This compound exerts its pharmacological effects by competitively and selectively blocking the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] The primary signaling pathway initiated by the activation of the TP receptor by its endogenous ligand, TXA2, or synthetic agonists like U46619, involves the Gq family of G proteins.[7]

Binding of an agonist to the TP receptor leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream events culminating in physiological responses such as platelet aggregation and smooth muscle contraction.[2][8]

This compound, by occupying the ligand-binding site of the TP receptor, prevents this signaling cascade from being initiated, thereby antagonizing the effects of TXA2.

Signaling Pathway of TP Receptor Activation and Inhibition by this compound

Caption: this compound blocks the Thromboxane A2 signaling pathway.

Experimental Protocols

This compound is frequently used in in vitro and in vivo studies to investigate the role of the TXA2-TP receptor pathway. A common application is to antagonize the effects of the stable TXA2 mimetic, U46619. Below is a representative protocol for an in vitro platelet aggregation assay.

In Vitro Platelet Aggregation Assay using U46619 and this compound

Objective: To determine the inhibitory effect of this compound on U46619-induced human platelet aggregation.

Materials and Reagents:

-

Freshly drawn human venous blood

-

3.2% Sodium Citrate (B86180) (anticoagulant)

-

U46619 (TP receptor agonist)

-

This compound (TP receptor antagonist)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Tyrode's buffer or Phosphate Buffered Saline (PBS)

-

Light Transmission Aggregometer

-

Calibrated micropipettes

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5]

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will serve as a blank and for setting 100% aggregation.[5]

-

-

Preparation of Solutions:

-

Prepare a stock solution of U46619 in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve a range of working concentrations.

-

Prepare a stock solution of this compound in DMSO. Prepare working solutions at various concentrations to test for its inhibitory effect.

-

-

Platelet Aggregation Measurement:

-

Set up the light transmission aggregometer according to the manufacturer's instructions.

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[1]

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.[1]

-

Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[5]

-

To test the inhibitory effect, pre-incubate the PRP with a small volume of this compound solution or vehicle (DMSO) for a specified time (e.g., 2-5 minutes).

-

Initiate aggregation by adding a small volume (e.g., 50 µL) of the U46619 working solution to achieve a final concentration known to induce aggregation (e.g., 1-5 µM).[3]

-

Record the change in light transmission for 5-10 minutes.[3]

-

-

Data Analysis:

-

Quantify platelet aggregation as the maximum percentage change in light transmission from the baseline.

-

Compare the aggregation response in the presence and absence of this compound.

-

A dose-response curve for this compound's inhibition can be generated by testing a range of its concentrations against a fixed concentration of U46619.

-

Experimental Workflow

Caption: Workflow for the in vitro platelet aggregation inhibition assay.

Conclusion

This compound is a specific and potent antagonist of the Thromboxane A2 receptor. Its ability to block the Gq-PLC-IP3/DAG signaling pathway makes it an indispensable research tool for elucidating the role of thromboxane in various physiological and disease states. The provided experimental protocol for platelet aggregation serves as a foundational method that can be adapted for various research applications, including studies on vasoconstriction and other cellular responses mediated by the TP receptor. Further characterization of its physicochemical properties would be beneficial for optimizing its use in different experimental models.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. reprocell.com [reprocell.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapiprost Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost Hydrochloride, also known as GR32191B, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Thromboxane A2 is a highly prothrombotic and vasoconstrictive agent, playing a crucial role in hemostasis and the pathophysiology of cardiovascular diseases. By blocking the TXA2 receptor, this compound has been investigated for its potential as an antiplatelet and antithrombotic agent. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo pharmacology, and pharmacokinetic profile.

In Vitro Pharmacology

Binding Affinity and Receptor Occupancy

Functional Assays: Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by TXA2 mimetics, such as U46619. In studies using human and rabbit platelets, Vapiprost has been shown to dose-dependently inhibit platelet aggregation.

Table 1: In Vitro Efficacy of this compound

| Assay | Species | Agonist | Endpoint | Result |

| Platelet Aggregation | Human | U46619 | Inhibition of Aggregation | Potent, dose-dependent inhibition |

| Platelet Aggregation | Rabbit | U46619 | Inhibition of Aggregation | Potent, dose-dependent inhibition |

| Platelet Deposition on De-endothelialized Arteries | Human | - | Inhibition of Deposition | ~50% maximum inhibition |

Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation in vitro.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., U46619, collagen, ADP)

-

Platelet-poor plasma (PPP) as a blank

-

Aggregometer

-

Pipettes and consumables

Procedure:

-

PRP Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: Aliquots of the adjusted PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

-

Aggregation Measurement: The PRP samples are placed in the aggregometer cuvettes with a stir bar. A baseline is established, and then the platelet agonist is added to induce aggregation.

-

Data Acquisition: The change in light transmittance is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response) is calculated from the dose-response curve.

Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow of an in vitro platelet aggregation assay.

In Vivo Pharmacology

Animal Models of Thrombosis

This compound has demonstrated efficacy in various preclinical models of thrombosis, highlighting its potential as an antithrombotic agent.

Rat Photochemical-Induced Carotid Artery Thrombosis Model: In this model, this compound administered intravenously has been shown to dose-dependently prolong the time to thrombotic occlusion of the carotid artery.

Table 2: In Vivo Efficacy of this compound in a Rat Thrombosis Model

| Animal Model | Route of Administration | Dose | Endpoint | Result |

| Rat Photochemical-Induced Carotid Artery Thrombosis | Intravenous | 0.1, 0.3, 1.0 mg/kg | Time to Occlusion | Dose-dependent prolongation |

Experimental Protocol: Rat Photochemical-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.

Materials:

-

Male Wistar rats

-

This compound

-

Rose Bengal (photosensitizer)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Fiber-optic laser or light source

-

Flow probe to monitor blood flow

Procedure:

-

Animal Preparation: Rats are anesthetized, and the common carotid artery is surgically exposed. A flow probe is placed around the artery to monitor blood flow.

-

Drug Administration: this compound or vehicle is administered intravenously via a cannulated vein.

-

Induction of Thrombosis: The photosensitizer, Rose Bengal, is injected intravenously. A specific segment of the exposed carotid artery is then irradiated with a green light laser. The photochemical reaction between Rose Bengal and the light induces endothelial damage, leading to platelet activation and thrombus formation.

-

Monitoring: Carotid artery blood flow is continuously monitored. The time to complete occlusion of the artery is recorded.

-

Data Analysis: The time to occlusion in the Vapiprost-treated group is compared to the vehicle-treated control group.

Workflow for In Vivo Thrombosis Model

Caption: Workflow of a photochemical-induced thrombosis model.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is limited in publicly available literature. However, a study in healthy male volunteers provides some insight into its pharmacokinetic profile after intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

| Parameter | Value |

| Elimination Half-life (t1/2) | ~69-84 minutes |

| Plasma Clearance (CL) | ~514-721 mL/min |

Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant preclinical species to support its development.

Signaling Pathway

Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor. This binding activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key signal for platelet shape change, granule secretion, and ultimately, aggregation.

This compound, as a TP receptor antagonist, competitively binds to the receptor and prevents the binding of TXA2, thereby inhibiting the downstream signaling cascade that leads to platelet activation.

Vapiprost Hydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost Hydrochloride (also known as GR32191) is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. By blocking this receptor, Vapiprost interferes with the pro-thrombotic and vasoconstrictive effects of TXA2, making it a compound of interest for potential therapeutic applications in cardiovascular and thrombotic diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action, and details of experimental methodologies.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin (B15479496) H2 (PGH2), to the thromboxane A2/prostaglandin H2 (TP) receptors. These receptors are G-protein coupled receptors found on the surface of various cells, most notably platelets and vascular smooth muscle cells.

The activation of TP receptors by endogenous agonists like TXA2 initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. Vapiprost, by blocking these receptors, effectively inhibits these downstream effects.

Signaling Pathway

The TP receptor is primarily coupled to the Gq and G13 families of G-proteins. The binding of an agonist to the TP receptor triggers the dissociation of the G-protein subunits, leading to the activation of downstream effector enzymes. Vapiprost, as an antagonist, prevents this initiation of the signaling cascade.

The key signaling pathways initiated by TP receptor activation are as follows:

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which plays a crucial role in platelet activation and smooth muscle contraction.

-

G13 Pathway: The G13 alpha subunit activates the Rho family of small GTPases, including RhoA. This leads to the activation of Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain phosphatase, thereby increasing the phosphorylation of myosin light chain and resulting in smooth muscle contraction.

Below is a diagram illustrating the signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in a study involving healthy male volunteers. The data indicates that Vapiprost is orally bioavailable and exhibits predictable absorption and elimination kinetics.

Note: The following tables summarize the pharmacokinetic parameters based on the available abstract of the key clinical study. Specific quantitative values from the full study text are not publicly available.

Single Dose Pharmacokinetics

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | Data not available |

| Tmax (Time to Cmax) | Data not available | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |

| t1/2 (Elimination Half-life) | Data not available | Data not available | Data not available |

Multiple Dose Pharmacokinetics

| Parameter | Dosing Regimen |

| Css (Steady-State Concentration) | Data not available |

| Accumulation Ratio | Data not available |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Vapiprost is absorbed orally.

-

Distribution: Information on plasma protein binding and tissue distribution is not detailed in the available literature.

-

Metabolism: The metabolic pathways of Vapiprost have not been fully elucidated in the available abstracts.

-

Excretion: The primary route of elimination and the extent of renal or fecal excretion are not specified.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action as a TXA2 receptor antagonist. The primary pharmacodynamic endpoint studied is the inhibition of platelet aggregation.

Inhibition of Platelet Aggregation

Vapiprost has been shown to inhibit platelet aggregation induced by various agonists.

| Agonist | Dose of Vapiprost | Maximum Inhibition (%) | Duration of Action |

| U-46619 (TXA2 mimetic) | 5 mg, 10 mg, 20 mg | Data not available | Data not available |

| Arachidonic Acid | 5 mg, 10 mg, 20 mg | Data not available | Data not available |

| Collagen | 5 mg, 10 mg, 20 mg | Data not available | Data not available |

| ADP | 5 mg, 10 mg, 20 mg | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed in studying the pharmacokinetics and pharmacodynamics of a compound like this compound.

Note: The specific details of the protocols used in the key clinical study of Vapiprost are not available in the public domain. The following represents a generalized approach.

Pharmacokinetic Study Design

A typical pharmacokinetic study would involve the following workflow:

-

Subjects: Healthy human volunteers, typically male, to minimize hormonal variations affecting drug metabolism.

-

Study Design: A single-center, open-label, single- and multiple-dose escalation study.

-

Drug Administration: this compound administered orally in escalating doses.

-

Blood Sampling: Venous blood samples collected at pre-defined time points before and after drug administration.

-

Bioanalytical Method: Plasma concentrations of Vapiprost determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters.

Pharmacodynamic (Platelet Aggregation) Study Design

-

Blood Collection: Whole blood collected from subjects at the same time points as for pharmacokinetic analysis.

-

Platelet-Rich Plasma (PRP) Preparation: PRP prepared by centrifugation of whole blood.

-

Platelet Aggregation Assay:

-

Platelet aggregation measured using a light transmission aggregometer.

-

PRP is treated with various aggregating agents (e.g., U-46619, arachidonic acid, collagen, ADP).

-

The change in light transmission is recorded as a measure of platelet aggregation.

-

The percentage inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of Vapiprost.

-

Conclusion

This compound is a selective antagonist of the thromboxane A2 receptor with the potential to inhibit platelet aggregation and vasoconstriction. The available data from a clinical study in healthy volunteers suggests that it is orally active and has a predictable pharmacokinetic and pharmacodynamic profile. However, a comprehensive understanding of its properties is limited by the lack of publicly available detailed data from preclinical and clinical studies. Further research, including full publication of existing data and new investigational studies, is warranted to fully elucidate the therapeutic potential of this compound.

Vapiprost Hydrochloride: A Deep Dive into its Role in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost (B1682828) Hydrochloride, also known as GR32191, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Thromboxane A2 is a powerful mediator of platelet activation and aggregation, playing a pivotal role in the process of thrombosis. By blocking the TXA2 receptor, Vapiprost Hydrochloride effectively inhibits platelet aggregation induced by a variety of agonists, making it a compound of significant interest in the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on platelet aggregation, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its antiplatelet effects by competitively binding to the thromboxane A2 (TP) receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2, initiates a signaling cascade leading to platelet activation, shape change, and aggregation.

The primary signaling pathway initiated by TXA2 binding to its receptor involves the activation of the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (DTS) of the platelet, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical event in platelet activation, triggering a cascade of downstream effects including the activation of protein kinase C (PKC) by DAG, granule secretion, and the conformational change of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.

This compound, by blocking the TP receptor, prevents the binding of TXA2 and thereby inhibits this entire signaling cascade. This leads to a significant reduction in platelet aggregation and the subsequent formation of a thrombus.

Quantitative Analysis of Platelet Inhibition

The inhibitory effects of this compound on platelet aggregation have been quantified in several studies. While specific IC50 values are not consistently reported in publicly available literature, the potency of Vapiprost (GR32191) has been demonstrated through dose-dependent inhibition and pA2 values.

| Parameter | Agonist | Value | Reference |

| pA2 | U-46619 (TXA2 mimetic) | ~8.2 | [1] |

| Inhibition | U-46619 (30 µM) | Virtually complete suppression | [2] |

| Inhibition | Collagen | Significant inhibition | [3] |

| Inhibition | ADP (secondary aggregation) | Significant inhibition | [3] |

Table 1: Potency and Inhibitory Effects of this compound (GR32191)

Clinical studies have further demonstrated the dose-dependent and long-lasting effects of orally administered Vapiprost.

| Oral Dose | Maximum Plasma Concentration (Cmax) | Area Under Curve (AUC) | Duration of Significant Inhibition |

| 5 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |

| 10 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |

| 20 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |

Table 2: Pharmacodynamic Effects of Oral this compound in Healthy Volunteers

Experimental Protocols

The primary method used to assess the in-vitro efficacy of this compound on platelet aggregation is Light Transmission Aggregometry (LTA).

Detailed Protocol: Light Transmission Aggregometry (LTA)

1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.

2. Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate.

-

Platelet agonists:

-

U-46619 (a stable TXA2 mimetic), typical concentration range: 0.5 µM - 1.3 µM.

-

Collagen, typical concentration range: 1 µg/mL - 5 µg/mL.

-

Adenosine diphosphate (B83284) (ADP), typical concentration range: 5 µM - 20 µM.

-

-

This compound (or vehicle control) at desired concentrations.

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Centrifuge.

3. Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Assay:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (representing 100% aggregation or 100% light transmission) and PRP (representing 0% aggregation or baseline light transmission).

-

Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add the platelet agonist (U-46619, collagen, or ADP) to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

4. Data Analysis: The percentage of platelet aggregation is calculated as the maximum change in light transmission relative to the baseline. Dose-response curves can be generated by plotting the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).

References

- 1. Collagen-mediated platelet aggregation. Evidence for multivalent interactions of intermediate specificity between collagen and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacodynamics and pharmacokinetics of a novel thromboxane receptor blocking drug vapiprost (GR32191) after single intravenous doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapiprost Hydrochloride: Unraveling its Impact on Cellular Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vapiprost Hydrochloride is a small molecule drug identified as a modulator of the thromboxane (B8750289) A2 (TXA2) receptor.[1] Its classification as an antiplatelet and anticoagulant agent suggests a significant role in cardiovascular and hematologic systems.[1] This technical guide aims to synthesize the currently available information on the cellular pathways affected by this compound, providing a foundational resource for researchers and professionals in drug development. Due to the limited publicly available data specific to this compound, this guide will also extrapolate potential mechanisms based on the known signaling of the thromboxane A2 receptor.

Core Mechanism of Action: Thromboxane A2 Receptor Modulation

This compound's primary molecular target is the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[1] As a modulator, this compound likely acts as an antagonist, inhibiting the binding of the endogenous agonist, thromboxane A2. The antagonism of the TP receptor is a critical mechanism for preventing platelet aggregation and vasoconstriction, key events in thrombosis and other cardiovascular diseases.

Postulated Cellular Signaling Pathways Affected by this compound

Based on the established signaling cascades of the thromboxane A2 receptor, this compound is anticipated to impact several key intracellular pathways. The binding of an agonist like U46619 (a TXA2 mimetic) to the TP receptor typically activates G proteins, leading to the stimulation of downstream effectors. This compound, by blocking this initial step, is expected to inhibit these subsequent signaling events.

The following diagram illustrates the generally accepted signaling pathway initiated by TXA2 receptor activation, which this compound is presumed to inhibit.

Gq/PLC/IP3/Ca²⁺ Pathway

Activation of the TP receptor by TXA2 leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a critical signal for platelet activation and smooth muscle contraction. This compound, by blocking the TP receptor, is expected to prevent this cascade, thereby maintaining low intracellular calcium levels and inhibiting these cellular responses.

G12/13/Rho/ROCK Pathway

The TP receptor can also couple to G12/13 proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in phosphorylated myosin light chain, resulting in smooth muscle contraction. Experimental evidence shows that the Rho-kinase inhibitor Y-27632 can block U46619-induced coronary artery contraction, highlighting the importance of this pathway.[2] this compound's antagonism of the TP receptor would likely inhibit the G12/13/RhoA/ROCK pathway, promoting vasodilation and inhibiting platelet shape change.

Role of Protein Kinase C (PKC)

Diacylglycerol (DAG), produced from PIP2 hydrolysis, along with increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to platelet secretion and aggregation. Studies have demonstrated that pan-PKC inhibitors and a selective PKCδ inhibitor can block vasoconstriction induced by a TXA2 analogue.[2] Therefore, this compound is also postulated to attenuate PKC activation by preventing the formation of its upstream activators.

Experimental Data and Methodologies

Quantitative Data from Related Studies

The following table summarizes data from experiments investigating the TXA2 pathway, which can serve as a reference for designing studies on this compound.

| Compound/Inhibitor | Target | Effect | Concentration/IC50 | Experimental Model | Reference |

| GR32191B | TXA2 Receptor | Abolished U46619-induced contraction | 10⁻⁶ M | Mouse coronary artery | [2] |

| U73122 | PI-PLC | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |

| D609 | PI-PLC | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |

| Y-27632 | Rho-Kinase | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |

| Chelerythrine | Pan-PKC | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |

| Gö6983 | Pan-PKC | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |

| Rottlerin | PKCδ | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |

Recommended Experimental Protocols

To elucidate the precise cellular effects of this compound, the following experimental methodologies are recommended:

-

Objective: To determine the binding affinity (Ki) of this compound to the human TP receptor.

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing the human TP receptor (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the IC50 and Ki values from competition binding curves.

-

-

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a TXA2 analogue.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

-

Pre-incubate PRP with varying concentrations of this compound or vehicle control.

-

Induce platelet aggregation using a TP receptor agonist such as U46619.

-

Monitor the change in light transmittance over time using an aggregometer.

-

Determine the IC50 of this compound for inhibiting platelet aggregation.

-

-

Objective: To measure the effect of this compound on intracellular calcium release.

-

Methodology:

-

Load platelets or TP receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treat the cells with different concentrations of this compound.

-

Stimulate the cells with a TP receptor agonist.

-

Measure the change in fluorescence using a fluorometric plate reader or a flow cytometer to quantify changes in intracellular calcium concentration.

-

The following diagram outlines a potential experimental workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent targeting the thromboxane A2 receptor. While its precise interactions with cellular pathways are yet to be fully elucidated, its mechanism is strongly suggested by the well-characterized signaling of its target receptor. Future research should focus on conducting detailed in vitro and in vivo studies to quantify its potency and selectivity, and to fully map its effects on downstream signaling cascades. Such investigations will be crucial for the clinical development of this compound as a novel antiplatelet and antithrombotic therapy.

References

Methodological & Application

Vapiprost Hydrochloride: In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

Vapiprost Hydrochloride is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, cancer progression, and immune responses.[1][2] PGE2, its natural ligand, activates the EP4 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade, primarily mediated through the Gsα subunit, influences a wide range of cellular functions.[3][4][5] this compound, by blocking the binding of PGE2 to the EP4 receptor, serves as a valuable tool for investigating the therapeutic potential of EP4 antagonism.[2]

These application notes provide detailed protocols for the in vitro characterization of this compound, including a receptor binding assay, a functional cAMP accumulation assay, and a cell viability assay to assess potential cytotoxic effects.

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity values for this compound and other relevant EP4 antagonists. This data is essential for designing experiments and interpreting results.

| Compound | Assay Type | Cell Line/Receptor Source | Parameter | Value |

| This compound | EP4 Antagonism | Recombinant (specific cell line not detailed) | pKb | 7.6 |

| Grapiprant (CJ-023423) | [3H]-PGE2 Binding | Dog Recombinant EP4 Receptor | IC50 | 35 nM |

| Grapiprant (CJ-023423) | [3H]-PGE2 Binding | Dog Recombinant EP4 Receptor | Ki | 24 nM |

| EP4 receptor antagonist 7 | PGE2-induced β-arrestin recruitment | HEK293 | IC50 | 0.9 nM |

| EP4 receptor antagonist 7 | EP4 Antagonism | (Cell line not specified) | IC50 | 1.1 nM |

| EP4 receptor antagonist 1 | EP4 Antagonism | Human EP4 Receptor | IC50 | 6.1 nM |

| EP4 receptor antagonist 1 | EP4 Antagonism | Mouse EP4 Receptor | IC50 | 16.2 nM |

Table 1: In vitro activity of this compound and other selective EP4 receptor antagonists. Data compiled from publicly available sources.[6]

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway of the EP4 receptor upon activation by its endogenous ligand, PGE2. This compound acts by competitively inhibiting this interaction.

Caption: EP4 receptor signaling cascade initiated by PGE2.

Experimental Protocols

EP4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP4 receptor.

Workflow Diagram:

Caption: Workflow for the EP4 receptor binding assay.

Materials:

-

Cell membranes from a cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

[3H]-PGE2 (Radioligand).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the binding buffer. Include a vehicle control (e.g., DMSO) and a positive control for non-specific binding (e.g., a high concentration of unlabeled PGE2).

-

Reaction Setup: In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer.

-

50 µL of [3H]-PGE2 (at a final concentration typically near its Kd).

-

50 µL of the this compound dilution or controls.

-

50 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to antagonize PGE2-stimulated cAMP production in whole cells.

Workflow Diagram:

Caption: Workflow for the cAMP functional assay.

Materials:

-

A cell line endogenously or recombinantly expressing the EP4 receptor (e.g., HEK293-EP4).

-

Cell culture medium.

-

This compound.

-

PGE2 (agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the EP4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and replace it with assay buffer containing a fixed concentration of a PDE inhibitor. Add serial dilutions of this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the PGE2-stimulated response.

Cell Viability Assay (e.g., MTS/MTT Assay)

This protocol is used to assess whether the observed effects of this compound are due to its pharmacological activity rather than cytotoxicity.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Materials:

-

The same cell line used in the functional assays.

-

Cell culture medium.

-

This compound.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT assay).

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for a period relevant to the other assays (e.g., 24 to 72 hours) at 37°C in a CO2 incubator.

-

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. If using MTT, a solubilization step is required after this incubation.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm for MTS/MTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. A significant decrease in viability would indicate cytotoxic effects at those concentrations.

References

- 1. Facebook [cancer.gov]

- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Vapiprost Hydrochloride Animal Model Study Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing preclinical animal model studies to evaluate the efficacy and mechanism of action of Vapiprost Hydrochloride, a putative EP4 receptor antagonist. The protocols and methodologies are based on established studies of other selective EP4 receptor antagonists.

Introduction

This compound is a small molecule drug classified as a prostaglandin (B15479496) antagonist.[1] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes, EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] Selective antagonists of the EP4 receptor have shown therapeutic potential in various animal models of inflammatory diseases and cancer.[3][4][5] By selectively blocking the EP4 receptor, these compounds can reduce inflammation and pain while potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit all prostanoid production.[2][3]

This document outlines the essential in vitro and in vivo experimental designs to characterize the pharmacological profile of this compound and to assess its therapeutic potential in relevant animal models.

Mechanism of Action: EP4 Receptor Antagonism

This compound is expected to function as a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). The binding of PGE2 to the EP4 receptor activates downstream signaling cascades, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the potentiation of pain and inflammation.[3][4] this compound, by blocking this interaction, is hypothesized to inhibit these downstream effects.

Signaling Pathway Diagram

Caption: PGE2-EP4 Receptor Signaling Pathway and this compound's Point of Intervention.

In Vitro Characterization of this compound

Prior to in vivo studies, it is crucial to characterize the potency and selectivity of this compound through a series of in vitro assays.

Experimental Protocols

1. EP4 Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the human EP4 receptor.

-

Methodology:

-

Utilize cell membranes prepared from HEK293 cells stably transfected with the human EP4 receptor cDNA.

-

Perform a competitive binding assay using a radiolabeled PGE2 analog (e.g., [3H]PGE2) as the ligand.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

-

2. cAMP Production Assay:

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-stimulated cAMP production.[3]

-

Methodology:

-

Culture HEK293 cells stably expressing the human EP4 receptor.[3]

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of PGE2 (typically at EC80, the concentration that elicits 80% of the maximal response).[3]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Determine the IC50 value for this compound's inhibition of cAMP production.

-

3. Selectivity Assays:

-

Objective: To evaluate the selectivity of this compound for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP).

-

Methodology:

-

Perform receptor binding or functional assays (as described above) using cell lines individually expressing each of the other prostanoid receptors.

-

Determine the IC50 or Ki values of this compound for each receptor.

-

Calculate the selectivity ratio by dividing the IC50/Ki for other receptors by the IC50/Ki for the EP4 receptor.

-

Data Presentation

| Assay | Parameter | Example Value (for reference EP4 antagonists) |

| EP4 Receptor Binding | Ki (nM) | 1 - 50 |

| cAMP Production | IC50 (nM) | 1 - 100 |

| Selectivity | Fold-selectivity over other EP receptors | >1000-fold |

Note: These values are examples based on published data for other EP4 antagonists and should be determined experimentally for this compound.

In Vivo Animal Model Study Design

Based on the established roles of the EP4 receptor in inflammation and pain, several well-validated animal models can be employed to evaluate the in vivo efficacy of this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for an In Vivo Animal Study.

Recommended Animal Models

1. Collagen-Induced Arthritis (CIA) in Mice or Rats:

-

Relevance: A widely used model for rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.[4]

-

Protocol:

-

Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

-

Treatment: Begin oral or parenteral administration of this compound, vehicle control, and a positive control (e.g., methotrexate) upon the first signs of arthritis (typically around day 24-28).

-

Assessment:

-

Clinical Score: Evaluate paw swelling and erythema daily using a standardized scoring system (e.g., 0-4 scale).

-

Paw Volume: Measure paw volume using a plethysmometer.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).[4]

-

-

2. CFA-Induced Inflammatory Pain in Rats:

-

Relevance: A model of chronic inflammatory pain.[4]

-

Protocol:

-

Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

-

Treatment: Administer this compound, vehicle, or a positive control (e.g., celecoxib) at various time points post-CFA injection.

-

Assessment:

-

Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.

-

Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments.

-

Paw Edema: Measure the increase in paw diameter or volume.

-

-

3. Pancreatic Cancer Metastasis Model in Mice:

-

Relevance: To investigate the role of EP4 in tumor progression and metastasis.[5]

-

Protocol:

-

Cell Implantation: Inject pancreatic cancer cells (e.g., Pan02/luc) into the spleen of C57/BL6 mice to establish a liver metastasis model.[5]

-

Treatment: Administer this compound, vehicle, or a standard-of-care chemotherapeutic agent (e.g., gemcitabine).

-

Assessment:

-

Bioluminescence Imaging: Monitor tumor growth and metastasis non-invasively over time.

-

Survival Analysis: Record the survival rate of the different treatment groups.

-

Histopathology: Examine the liver and other organs for metastatic lesions.

-

-

Data Presentation

| Animal Model | Key Efficacy Readouts | Example Endpoint Measurement |

| Collagen-Induced Arthritis (CIA) | Arthritis Score, Paw Volume, Histopathology Score, Cytokine Levels | Reduction in mean arthritis score, Decreased paw swelling (mL), Lower histological scores for inflammation and joint damage, Reduced serum TNF-α levels (pg/mL) |

| CFA-Induced Inflammatory Pain | Paw Withdrawal Latency, Paw Withdrawal Threshold, Paw Edema | Increased paw withdrawal latency (seconds), Increased paw withdrawal threshold (grams), Reduced paw diameter (mm) |

| Pancreatic Cancer Metastasis | Tumor Burden, Survival Rate, Number of Metastatic Nodules | Reduced bioluminescent signal (photons/sec), Increased median survival (days), Decreased number of liver metastases |

Note: The specific endpoints and expected outcomes should be defined in the study protocol.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By systematically characterizing its in vitro profile and assessing its efficacy in well-established in vivo models of inflammation, pain, and cancer, researchers can gain valuable insights into its therapeutic potential and mechanism of action as a selective EP4 receptor antagonist. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols for Vapiprost Hydrochloride in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the EP3 Receptor in Platelet Function

Prostaglandin (B15479496) E2 (PGE2) is an eicosanoid that exhibits a dual, concentration-dependent effect on platelet function. At high concentrations (>10 µmol/L), PGE2 inhibits platelet aggregation. Conversely, at lower, more physiologically relevant concentrations (in the nanomolar to low micromolar range), PGE2 potentiates aggregation induced by other primary agonists like ADP, collagen, and thrombin.[1][2][3]

This pro-aggregatory effect is mediated primarily through the E-type prostanoid receptor 3 (EP3), a G-protein coupled receptor (GPCR) expressed on the platelet surface.[4][5] The EP3 receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, inhibits the enzyme adenylyl cyclase.[2] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since cAMP is a critical negative regulator of platelet activation, its reduction lowers the threshold for platelet aggregation, thereby amplifying the response to other agonists.[2][6]

Vapiprost Hydrochloride is a potent and selective antagonist of the EP3 receptor. By blocking the binding of agonists like PGE2, Vapiprost prevents the Gαi-mediated decrease in cAMP, thus inhibiting the potentiation of platelet aggregation. This makes this compound a valuable research tool for studying EP3 receptor signaling and a potential therapeutic agent for conditions characterized by excessive platelet activation, such as atherothrombosis.[6][7] These application notes provide a detailed protocol for utilizing this compound to investigate its effects on platelet function in vitro.

EP3 Receptor Signaling Pathway in Platelets

The binding of an EP3 agonist (like low-dose PGE2 or sulprostone) initiates a signaling cascade that sensitizes the platelet to other activating stimuli. This compound acts by competitively inhibiting this initial binding step.

References

- 1. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PGE2 decreases reactivity of human platelets by activating EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Vapiprost Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost Hydrochloride is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1] TXA2 is a key mediator in thrombosis and vasoconstriction, playing a crucial role in platelet aggregation. By blocking the TP receptor, this compound effectively inhibits platelet activation and aggregation, making it a valuable tool for research in thrombosis, hemostasis, and cardiovascular diseases. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, with a primary focus on platelet aggregation assays.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (Z)-7-[(1R,2R,3S,5S)-3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid Hydrochloride | |

| Alternate Name | GR 32191B | [1] |

| Molecular Formula | C₃₀H₃₉NO₄・HCl | |

| Molecular Weight | 514.1 g/mol | |

| Solubility | Soluble in DMSO | [2] |

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This allows for accurate and convenient dilution to working concentrations for various cell culture experiments.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Protocol

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.

-

Storage: Store the stock solution aliquots at -20°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for extended periods.

Storage and Stability

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Storage Conditions | Store in tightly sealed, amber vials to protect from light and moisture. |

| Stability | While specific stability data for this compound is not available, similar compounds in DMSO are stable for months to years at -20°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols: Platelet Aggregation Assay

This compound is commonly used to inhibit platelet aggregation induced by TXA2 analogues like U46619 or other agonists that promote TXA2 production, such as collagen and arachidonic acid.[1] The following is a general protocol for a light transmission aggregometry (LTA) assay using human platelet-rich plasma (PRP).

Materials

-

This compound stock solution (in DMSO)

-

Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[4]

-

Platelet agonist (e.g., U46619, collagen, or arachidonic acid)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

Protocol

-

PRP Preparation: Prepare fresh PRP and PPP from human whole blood anticoagulated with sodium citrate (B86180) by differential centrifugation.[4]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-incubation: Pre-warm the PRP aliquots to 37°C for a few minutes in the aggregometer.

-

Addition of this compound: Add the desired final concentration of this compound (or vehicle control - DMSO) to the PRP. Gently mix and incubate for a recommended period (e.g., 2-5 minutes) to allow for receptor binding.

-

Baseline Reading: Place the cuvette in the aggregometer and establish a baseline reading.

-

Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.

-

Data Acquisition: Record the change in light transmission over time until a maximal aggregation response is observed in the control samples.

Working Concentrations

The optimal working concentration of this compound will depend on the specific cell type, agonist used, and experimental conditions. It is recommended to perform a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of the maximal response). Based on available literature for similar thromboxane receptor antagonists, a starting concentration range for this compound in human platelet aggregation assays could be in the nanomolar (nM) to low micromolar (µM) range. One study indicated that GR32191 (Vapiprost) completely inhibits prostaglandin (B15479496) endoperoxide and thromboxane A2-induced platelet aggregation.[1] For other thromboxane receptor antagonists, IC₅₀ values against U46619-induced platelet aggregation in human whole blood have been reported in the range of 500-700 nM.[5]

| Parameter | Suggested Range |

| Starting Concentration Range | 1 nM - 10 µM |

| Vehicle Control | An equivalent volume of DMSO as used for the highest this compound concentration. |

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

Thromboxane A2 Receptor Signaling Pathway and Inhibition by this compound

Caption: this compound blocks the TXA2 signaling cascade.

References

- 1. The inhibitory effect of GR32191, a thromboxane receptor blocking drug, on human platelet aggregation, adhesion and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dmso inhibits human: Topics by Science.gov [science.gov]

- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human platelet aggregation by GR91669, a prototype fibrinogen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vapiprost Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapiprost is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Thromboxane A2 is a lipid mediator derived from arachidonic acid that plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[3][4] As a TP receptor antagonist, Vapiprost hydrochloride holds therapeutic potential for a range of conditions, including cardiovascular diseases and thrombotic disorders. These application notes provide a comprehensive overview of the recommended dosages and protocols for the use of this compound in in vivo rodent studies, based on available data for Vapiprost and other structurally and functionally similar TP receptor antagonists.

Data Presentation

Due to the limited availability of specific in vivo dosage data for this compound in rodents, the following table summarizes representative dosage information for other well-characterized thromboxane A2 receptor antagonists used in mice and rats. This information can serve as a guide for dose-range finding studies with this compound.

| Compound | Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |

| Ramatroban | Mouse | Oral (p.o.) | 5 mg/kg | Inhibition of airway eosinophil infiltration and mucus cell hyperplasia in an asthma model. | [5] |

| Seratrodast | Mouse | Oral (p.o.) | 3, 9, 20 mg/kg | Inhibition of neuronal ferroptosis in a pentylenetetrazole-induced epilepsy model. | [6] |

| KW-3635 | Guinea Pig | Oral (p.o.) | 3 and 10 mg/kg | Inhibition of platelet aggregation ex vivo. | [7] |

| EP 092 | Guinea Pig | Intravenous (i.v.) | 0.1 - 3.0 mg/kg | Inhibition of collagen-induced platelet aggregation. | [8] |

| EP 092 | Guinea Pig | Oral (p.o.) | 1.0 - 10.0 mg/kg | Inhibition of collagen-induced platelet aggregation. | [8] |

| SQ29548 | Rabbit | Intravenous (i.v.) | up to 0.6 mg/kg bolus + 0.2 mg/kg/hr infusion | Potentiation of antiplatelet effects. | [9] |

Note: The provided dosages are for guidance only. It is imperative to perform dose-response studies to determine the optimal dosage of this compound for your specific experimental model and desired biological effect.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a thromboxane A2 receptor antagonist in a rodent model. These can be adapted for studies with this compound.

1. Preparation of this compound Formulation

-

Vehicle Selection: The choice of vehicle will depend on the route of administration and the solubility of this compound. Common vehicles for oral administration in rodents include sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) is typically used.

-

Preparation for Oral Administration (p.o.):

-

Weigh the required amount of this compound powder.

-

Suspend or dissolve the powder in the chosen vehicle (e.g., 0.5% CMC in sterile water) to the desired final concentration.

-

Ensure the solution/suspension is homogenous by vortexing or sonicating if necessary.

-

Prepare fresh on the day of the experiment.

-

-

Preparation for Intravenous Administration (i.v.):

-

Dissolve the required amount of this compound in sterile saline or PBS.

-

Ensure complete dissolution. The solution should be clear and free of particulates.

-

Filter the solution through a 0.22 µm sterile filter before administration.

-

Prepare fresh on the day of the experiment.

-

2. In Vivo Administration to Rodents

-

Animal Models: Common rodent models for studying the effects of thromboxane A2 receptor antagonists include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of strain will depend on the specific research question.

-

Oral Gavage (p.o.):

-

Gently restrain the mouse or rat.

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the this compound formulation slowly. The typical administration volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

-

-

Intravenous Injection (i.v.):

-

Place the rodent in a suitable restraint device to allow access to the tail vein.

-

Warming the tail with a heat lamp or warm water can help dilate the vein.

-

Clean the tail with an alcohol swab.

-

Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into the lateral tail vein.

-

Slowly inject the solution. The typical injection volume for a bolus dose in mice is up to 5 mL/kg.

-

3. Experimental Workflow for a Pharmacodynamic Study (e.g., Inhibition of Platelet Aggregation)

This protocol outlines a general workflow to assess the ex vivo antiplatelet effect of orally administered this compound.

Caption: Experimental workflow for assessing the ex vivo antiplatelet activity of this compound.

Signaling Pathway

This compound acts by blocking the thromboxane A2 (TP) receptor. The binding of the natural ligand, thromboxane A2, to the TP receptor initiates a signaling cascade that leads to various cellular responses. The primary signaling pathway involves the activation of G proteins, specifically Gq and G13.

Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of this compound.[3][10][11][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiplatelet effects of the novel thromboxane A2 receptor antagonist sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)-ethylidene]-6,11- dihydrodibenz[b,e] oxepine-2-carboxylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of a selective thromboxane A2 receptor antagonist, EP 092, on platelet aggregation in whole blood ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Vapiprost Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Vapiprost Hydrochloride in plasma samples. The methodologies described herein are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and pharmacokinetic studies.

Introduction